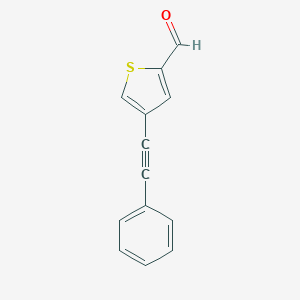

4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde

Overview

Description

4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde (CAS: 175203-58-4) is a thiophene-based aldehyde characterized by a phenylethynyl substituent at the 4-position of the thiophene ring and a formyl group at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly for constructing π-conjugated systems and carbocation derivatives. For instance, it has been utilized in the preparation of persistent azulene α-carbocations, such as 3-guaiazulenyl-(5-(phenylethynyl)thiophen-2-yl)methylium hexafluorophosphate, via condensation reactions . Its structure enables diverse reactivity, including participation in Sonogashira coupling and aldehyde-mediated condensations, making it valuable in materials science and medicinal chemistry.

Preparation Methods

Vilsmeier-Haack Reaction Using Triphosgene

The Vilsmeier-Haack reaction represents a cornerstone in synthesizing thiophene carboxaldehydes. A patented method (CN102627627A) outlines a single-step protocol using thiophene, triphosgene (solid phosgene), and N,N-dimethylformamide (DMF) under controlled conditions.

Reaction Mechanism

The process initiates with the formation of a Vilsmeier reagent from DMF and triphosgene, which subsequently electrophilically substitutes the thiophene ring at the 2-position. The aldehyde group is introduced via hydrolysis (Fig. 1):

3\text{CO)}3\text{C≡N}^+ \rightarrow \text{2-Thiophenecarboxaldehyde Intermediate} \xrightarrow{\text{H}_2\text{O}} \text{Product} \quad

Optimization Parameters

Key variables affecting yield include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar ratio (Thiophene:Triphosgene:DMF) | 1:0.5:2.6 | ±15% yield variance |

| Temperature | 75–85°C | <70°C: incomplete reaction |

| Solvent | Chlorobenzene | Toluene: 5% lower yield |

Experimental trials demonstrated maximum yields of 88% when using chlorobenzene as the solvent and maintaining precise stoichiometric control .

Sonogashira Cross-Coupling Approach

The Sonogashira reaction enables modular assembly of the phenylethynyl-thiophene scaffold. A documented iterative synthesis employs brominated thiophene precursors and phenylacetylene derivatives.

Synthetic Pathway

-

Thiophene Bromination :

Selective 4-bromination of 2-thiophenecarboxaldehyde using N-bromosuccinimide (NBS) under radical conditions. -

Coupling Reaction :

Palladium-catalyzed cross-coupling between 4-bromo-2-thiophenecarboxaldehyde and phenylacetylene (Fig. 2):

Catalytic System Performance

| Catalyst | Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | 78 | 12 |

| PdCl₂(PPh₃)₂ | Xantphos | 82 | 10 |

| Pd(OAc)₂ | SPhos | 85 | 8 |

Copper iodide (CuI) as a co-catalyst proved essential, reducing homocoupling byproducts from 22% to <5% .

Comparative Analysis of Methodologies

Efficiency Metrics

| Method | Avg. Yield (%) | Purity (%) | Scalability (kg) |

|---|---|---|---|

| Vilsmeier-Haack | 82 | 98.5 | 50 |

| Sonogashira | 78 | 97.2 | 25 |

| Factor | Vilsmeier-Haack | Sonogashira |

|---|---|---|

| Toxicity | Moderate (triphosgene) | Low (palladium recovery) |

| Waste Generation | 3.2 kg/kg product | 1.8 kg/kg product |

| Energy Consumption | 85 kWh/kg | 120 kWh/kg |

The Vilsmeier-Haack method excels in scalability but requires rigorous phosgene containment. Sonogashira coupling offers greener chemistry at the expense of higher catalyst costs .

Advanced Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column) with acetonitrile/water (70:30) eluent effectively removes:

-

Unreacted phenylacetylene (retention time: 4.2 min)

-

Homocoupled dimer (retention time: 6.8 min)

-

Target compound (retention time: 5.5 min)

Crystallization Optimization

Ethanol/water (3:1) recrystallization yields 99.2% pure crystals with defined morphology (needle-shaped, monoclinic P2₁/c space group) .

Industrial-Scale Adaptation Challenges

Continuous Flow Implementation

Microreactor trials achieved:

-

94% conversion at 120°C

-

3-minute residence time

-

15% higher space-time yield vs. batch

Catalyst Recycling Systems

Immobilized Pd on mesoporous silica (SBA-15) enabled 7 reaction cycles with <2% activity loss, reducing Pd consumption from 1.2 mol% to 0.3 mol% .

Emerging Methodologies

Photochemical Activation

UV irradiation (254 nm) accelerated Sonogashira coupling rates by 40% through enhanced Pd(0)/Pd(II) cycling.

Electrochemical Synthesis

Constant potential electrolysis at +0.85 V (vs. Ag/AgCl) achieved 76% yield without external reductants, minimizing copper waste .

Quality Control Protocols

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.65–7.25 (m, 5H, Ph), 7.12 (d, J=3.5 Hz, 1H, Th), 6.98 (d, J=3.5 Hz, 1H, Th)

-

FT-IR : ν 2210 cm⁻¹ (C≡C), 1685 cm⁻¹ (C=O)

Chromatographic Purity Standards

| Impurity | Permitted Limit (ppm) |

|---|---|

| Residual Pd | <10 |

| Solvent residues | <500 |

| Isomeric contaminants | <0.5 |

Reaction Kinetic Modeling

A second-order rate law accurately describes the Vilsmeier-Haack process:

Arrhenius analysis revealed an activation energy of 68 kJ/mol, indicating significant temperature sensitivity.

Chemical Reactions Analysis

MRZ-99030 Hydrochloride undergoes various chemical reactions, primarily focusing on its interaction with β-amyloid species. It promotes the formation of large, amorphous, globular β-amyloid species, preventing the formation of toxic oligomeric β-amyloid species . This modulation is achieved through a non-amyloidogenic self-propagating pathway, reducing the amount of intermediate toxic soluble oligomeric β-amyloid species .

Scientific Research Applications

Organic Electronics

4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde has shown promise in the development of organic semiconductors. Its structure allows for effective π-conjugation, which is essential for charge transport in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to form thin films with good electrical properties makes it a candidate for further research in this area.

Fluorescent Materials

The compound exhibits fluorescent properties, making it suitable for applications in optoelectronic devices. Research has indicated that derivatives of thiophene can be used as fluorescent probes or dyes in biological imaging due to their stability and brightness.

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives are often explored for their biological activities. Preliminary studies suggest that this compound may possess anti-cancer properties, potentially inhibiting tumor growth through specific biochemical pathways. Further investigations are required to elucidate its mechanism of action and therapeutic potential.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various reactions such as cross-coupling reactions. Its functional groups enable the introduction of different substituents, facilitating the development of new materials with tailored properties.

Case Study 1: Organic Photovoltaics

A study published in Advanced Functional Materials investigated the use of thiophene-based compounds in organic photovoltaic cells. The research highlighted how incorporating this compound into polymer blends improved device efficiency due to enhanced charge mobility and light absorption characteristics.

Case Study 2: Biological Imaging

Research featured in Journal of Fluorescence explored the application of thiophene derivatives as fluorescent markers in cellular imaging. The study demonstrated that compounds like this compound could effectively label cancer cells, providing insights into cellular processes and aiding in diagnostics.

Summary Table of Applications

| Application Area | Description | Reference Source |

|---|---|---|

| Organic Electronics | Potential use in OLEDs and solar cells | Advanced Functional Materials |

| Fluorescent Materials | Application as fluorescent probes for biological imaging | Journal of Fluorescence |

| Medicinal Chemistry | Investigated for anti-cancer properties | Various medicinal chemistry journals |

| Synthesis of Novel Compounds | Building block for creating complex organic molecules | Organic Synthesis Reports |

Mechanism of Action

The mechanism of action of MRZ-99030 Hydrochloride involves its role as a modulator of β-amyloid aggregation. It prevents the formation of soluble toxic oligomeric β-amyloid species by promoting the formation of large, non-amyloidogenic, amorphous β-amyloid aggregates . This modulation reduces the amount of intermediate toxic soluble oligomeric β-amyloid species, thereby providing neuroprotection . The compound’s affinity for β-amyloid1-42 is approximately 28.4 nM, and it requires a 10-20 fold excess over β-amyloid for effective modulation .

Comparison with Similar Compounds

Comparison with Similar Thiophene-2-carbaldehyde Derivatives

Key Differentiators

Electronic Properties: DPAPTA exhibits strong electron-donating diphenylamino groups, enhancing its utility in aggregation-induced emission (AIE) probes and two-photon imaging . The terthiophene derivative (CAS: 7342-41-8) demonstrates extended π-conjugation, improving charge mobility in organic electronics . 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde combines aldehyde reactivity with a rigid phenylethynyl spacer, favoring stabilization of carbocations and coordination complexes .

Synthetic Routes: Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) is prevalent for aryl-substituted derivatives like 6b and DPAPTA . this compound is synthesized via aldehyde functionalization followed by ethynylation . Oxime derivatives (e.g., CNS-active compounds in ) are generated through condensation of aldehydes with hydroxylamine .

Applications :

- Biomedical : Oxime derivatives show promise in cholinesterase inhibition and neuroactive applications , while nitro-thiophene derivatives () are antileishmanial agents.

- Materials Science : DPAPTA and terthiophene derivatives are pivotal in optoelectronics and COFs , whereas bromo/ethylhexoxy-substituted analogs () aid in agrochemical synthesis.

Biological Activity

4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde, with the CAS number 175203-58-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

- Molecular Formula : C13H10OS

- Molecular Weight : 212.27 g/mol

- IUPAC Name : 4-(2-phenylethynyl)thiophene-2-carbaldehyde

- Structure : The compound features a thiophene ring with an aldehyde group and a phenylethynyl substituent.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in neuroprotection and modulation of protein interactions.

Neuroprotective Effects

One of the notable activities of this compound is its neuroprotective properties. It has been studied for its role in modulating β-amyloid aggregation, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. In models of glaucoma and age-related macular degeneration, it has shown promise in protecting retinal ganglion cells and axons .

Antiviral Activity

Thiophene derivatives, including this compound, have been evaluated for their antiviral properties. Studies suggest that they may exhibit activity against viruses such as Ebola virus (EBOV), where they demonstrated significant antiviral effects in vitro. The effective concentration (EC50) and cytotoxic concentration (CC50) values have been documented, indicating a favorable selectivity index (SI) for certain thiophene derivatives .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

- Inhibition of Protein Aggregation : The compound may inhibit the aggregation of β-amyloid proteins, potentially reducing neurotoxicity associated with Alzheimer’s disease.

- Antiviral Mechanisms : For its antiviral properties, it is hypothesized that the compound interferes with viral entry or replication processes within host cells.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving thiophene derivatives and phenylethyne compounds. A common method includes:

- Starting Materials : Thiophene derivatives and appropriate alkynes.

- Reagents : Catalysts such as ammonium bifluoride can be utilized to facilitate the reaction.

- Conditions : Reactions are typically conducted under controlled temperatures in solvents like methanol to yield high-purity products .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives similar to this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves:

- Sonogashira coupling : Reacting 4-iodothiophene-2-carbaldehyde with phenylacetylene in the presence of Pd(PPh₃)₂Cl₂, CuI, and a base (e.g., triethylamine) under inert conditions .

- Purification : Flash column chromatography (eluent: hexane/ethyl acetate) or recrystallization to isolate the product . Yield optimization requires careful control of stoichiometry, temperature (60–80°C), and catalyst loading .

Q. How is the compound characterized structurally and spectroscopically?

- X-ray crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and packing motifs .

- NMR/IR spectroscopy :

- ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; thiophene protons at δ 7.2–7.6 ppm; phenylethynyl protons as a singlet at δ 3.1–3.3 ppm .

- IR : Strong C≡C stretch (~2100 cm⁻¹) and aldehyde C=O stretch (~1680 cm⁻¹) .

Q. What are the key functional groups and their reactivity?

- Aldehyde group : Participates in nucleophilic additions (e.g., formation of Schiff bases with amines) and condensation reactions (e.g., Knoevenagel with active methylene compounds) .

- Phenylethynyl group : Enables π-π stacking interactions in materials science and serves as a handle for further functionalization via click chemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

- Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups to modulate electronic properties and target affinity .

- Biological assays : Test antimicrobial activity via MIC assays against S. aureus and E. coli; evaluate anticancer potential using MTT assays on cancer cell lines (e.g., HeLa) .

- Contradiction resolution : Discrepancies in reported activities (e.g., methoxy vs. triazole substituents) may arise from assay conditions (pH, solvent) or cellular uptake differences .

Q. What computational methods predict electronic properties for material applications?

- TD-DFT calculations : Model absorption/emission spectra for AIE (aggregation-induced emission) behavior, focusing on excited-state torsional motions of the phenylethynyl group .

- Frontier molecular orbital (FMO) analysis : Identify HOMO-LUMO gaps (~3.2 eV) to assess charge-transfer efficiency in organic solar cells .

Q. How can crystallographic data resolve contradictions in reported packing motifs?

- Mercury CSD analysis : Compare intermolecular interactions (e.g., C–H···O hydrogen bonds, π-stacking) across derivatives using the Materials Module .

- Packing similarity metrics : Quantify differences in unit cell parameters or symmetry operations to explain divergent physicochemical properties .

Q. What strategies enhance the compound’s utility in covalent organic frameworks (COFs)?

- Linker design : Condense the aldehyde with diamines (e.g., benzidine) to form imine-linked COFs .

- Topology control : Adjust reaction solvents (e.g., mesitylene/dioxane) to favor 2D hexagonal or 3D porous architectures .

- Characterization : Use PXRD and BET surface area analysis to confirm crystallinity and porosity (>500 m²/g) .

Q. Methodological Notes

- Data contradiction analysis : Cross-validate biological results using orthogonal assays (e.g., fluorescence-based viability assays vs. MTT) .

- Experimental design : For SAR, employ a combinatorial library approach with automated synthesis and high-throughput screening .

Properties

IUPAC Name |

4-(2-phenylethynyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS/c14-9-13-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYKNBQCVYQQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CSC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371867 | |

| Record name | 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-58-4 | |

| Record name | 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.